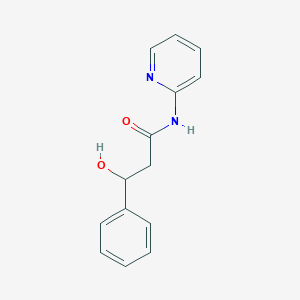
N-(3-morpholinopropyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-morpholinopropyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of the morpholine ring imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholinopropyl)methanesulfonamide typically involves the reaction of 3-chloropropylmethanesulfonamide with morpholine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microchannel reactors has also been explored to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: N-(3-morpholinopropyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Acid-Base Reactions: The sulfonamide group can be deprotonated in the presence of strong bases, forming sulfonamide anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfonic acids, while reduction can yield amines .
科学的研究の応用
Chemistry: N-(3-morpholinopropyl)methanesulfonamide is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives. It is also employed as a protecting group for amines in various chemical reactions.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
作用機序
The mechanism of action of N-(3-morpholinopropyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an enzyme inhibitor .
類似化合物との比較
3-(N-morpholino)propanesulfonic acid (MOPS): Similar in structure but used primarily as a buffering agent in biological research.
N-(3-formylphenyl)methanesulfonamide: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness: N-(3-morpholinopropyl)methanesulfonamide is unique due to its combination of a morpholine ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
88334-78-5 |
|---|---|
分子式 |
C8H18N2O3S |
分子量 |
222.31 g/mol |
IUPAC名 |
N-(3-morpholin-4-ylpropyl)methanesulfonamide |
InChI |
InChI=1S/C8H18N2O3S/c1-14(11,12)9-3-2-4-10-5-7-13-8-6-10/h9H,2-8H2,1H3 |
InChIキー |
JNJJEYJVEFZVFU-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NCCCN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


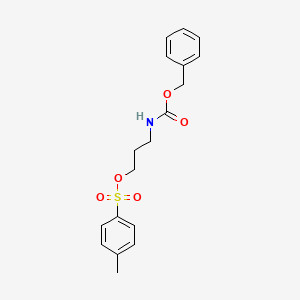
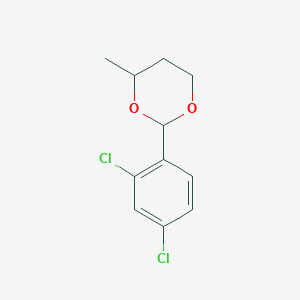


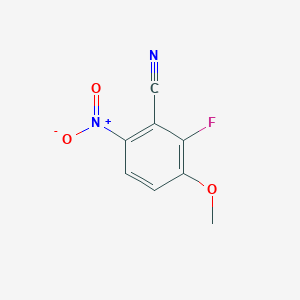
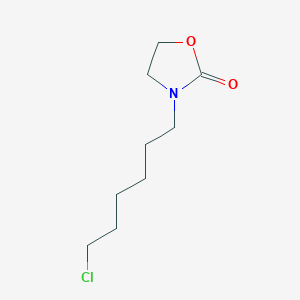
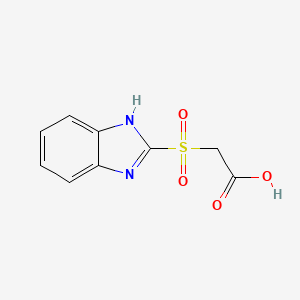
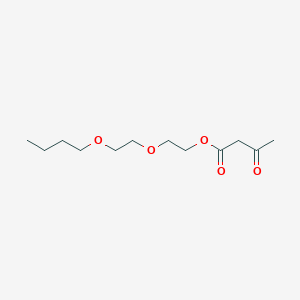
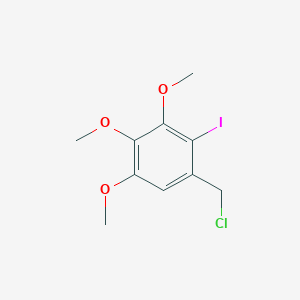

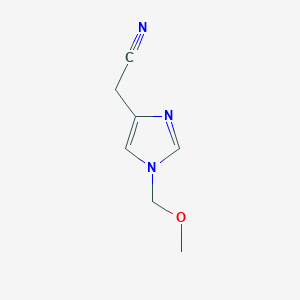

![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)
